molecular formula C11H8Br2 B8654070 1-Bromo-6-(bromomethyl)naphthalene

1-Bromo-6-(bromomethyl)naphthalene

Cat. No.: B8654070
M. Wt: 299.99 g/mol
InChI Key: PSVVMNONOHGTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-6-(bromomethyl)naphthalene is a brominated naphthalene derivative with the molecular formula C₁₁H₈Br₂. It features a bromine atom at the 1-position and a bromomethyl (-CH₂Br) group at the 6-position of the naphthalene ring. This compound is structurally significant due to its dual bromine substituents, which enhance its reactivity in organic synthesis, particularly in alkylation and cross-coupling reactions .

Properties

Molecular Formula

C11H8Br2

Molecular Weight

299.99 g/mol

IUPAC Name

1-bromo-6-(bromomethyl)naphthalene

InChI

InChI=1S/C11H8Br2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,7H2

InChI Key

PSVVMNONOHGTFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CBr)C(=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Research Findings

Reactivity and Stability Studies

  • Carbon-Bromine Bond Dissociation : Studies on 1-bromo-2-methylnaphthalene reveal that the C–Br bond dissociation energy (BDE) is ~65 kcal/mol, influenced by adjacent substituents. Bromomethyl groups lower BDE due to steric strain, increasing susceptibility to cleavage in cross-coupling reactions .
  • Synthetic Utility : this compound facilitates sequential functionalization. For example, Suzuki-Miyaura coupling at the 1-position followed by nucleophilic substitution at the bromomethyl site enables the construction of dendrimers and liquid crystals .

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